molecular formula C19H21Cl2N5O2 B2828696 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1216678-13-5

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2828696
CAS RN: 1216678-13-5
M. Wt: 422.31
InChI Key: NPCMIWFXEWNSCU-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an isoxazole ring, a piperazine ring, and an imidazole ring. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .


Molecular Structure Analysis

The presence of multiple rings in the structure suggests that this compound could have interesting chemical properties. The isoxazole ring, in particular, is a versatile heterocycle that is found in many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity could be influenced by the presence of the isoxazole, piperazine, and imidazole rings .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study reported the synthesis of new pyridine derivatives, including compounds with structural similarities to the query chemical, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research synthesized piperazinone derivatives evaluated for their cytotoxic activities on cancer and normal cell lines, indicating the potential for cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).

Anticancer and Antituberculosis Studies

A particular focus was on the synthesis of derivatives for anticancer and antituberculosis studies, with some compounds showing significant activity. For example, compounds synthesized using the reductive amination method exhibited notable antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Moreover, molecular docking studies of newly synthesized compounds revealed potential as anticancer and antimicrobial agents, highlighting their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).

Antifungal Compound Study

The solubility and partitioning processes of a novel antifungal compound were characterized, providing insights into its potential adsorption and delivery pathways in biological media, which is crucial for developing effective antifungal therapies (Volkova, Levshin, & Perlovich, 2020).

Synthesis for Therapeutic Agents

The linear synthesis of derivatives as possible therapeutic agents was explored, with some showing inhibitory activity against α-glucosidase enzyme, suggesting potential for diabetes treatment (Abbasi et al., 2019). Additionally, the synthesis and evaluation of novel isoxazolines linked to benzoisothiazoles highlighted their potent apoptotic and antineoplastic activities in mammalian cancer cells (Byrappa, Raj, Kungyal, Kudva, Salimath, & Rai, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given the presence of an isoxazole ring, it might interact with enzymes or receptors in the body .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2.ClH/c1-13-16(17(22-27-13)14-5-3-4-6-15(14)20)18(26)24-9-11-25(12-10-24)19-21-7-8-23(19)2;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMIWFXEWNSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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